2-Methyl-4-phenyloxazole
Overview
Description
2-Methyl-4-phenyloxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry and its unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-4-phenyloxazole are currently unknown. This compound is a heterocyclic organic compound, and oxazole derivatives have been found to exhibit a broad spectrum of biological activities . .
Mode of Action
Oxazole derivatives, in general, have been found to interact with various biological targets, leading to a range of biological effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research.
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biological pathways, depending on their specific structures and targets
Pharmacokinetics
Pharmacokinetics is the process of absorption, distribution, metabolism, and elimination (ADME) of drugs . Some drugs undergo zero-order kinetics, first-order kinetics, and mixed-order kinetics . The specific ADME properties of this compound, and their impact on its bioavailability, are yet to be determined.
Result of Action
Given the broad range of biological activities exhibited by oxazole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, metal ions have been found to reduce the adsorption of certain compounds in soil, potentially affecting their bioavailability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-4-phenyloxazole can be synthesized through the cyclization of 2-bromo-1-phenylethanone with acetamide under microwave conditions. This method involves the bromination of this compound, followed by a Suzuki reaction with substituted aryl or heteroaryl boronic acids .
Industrial Production Methods: Industrial production of this compound typically involves the use of flow synthesis techniques. This method allows for the rapid and efficient production of oxazolines, which are then oxidized to oxazoles using reagents such as manganese dioxide .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-phenyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Substitution: It can participate in substitution reactions, particularly with aryl or heteroaryl boronic acids.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Substitution: Aryl or heteroaryl boronic acids, typically under Suzuki reaction conditions.
Major Products:
Oxidation: The major product is the corresponding oxazole.
Substitution: The major products are substituted aryl or heteroaryl derivatives of this compound.
Scientific Research Applications
2-Methyl-4-phenyloxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Oxazole: A heterocyclic compound with a similar structure but without the methyl and phenyl substitutions.
Isoxazole: A structural isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Oxadiazole: A compound with two nitrogen atoms in the five-membered ring.
Uniqueness: 2-Methyl-4-phenyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups enhance its stability and reactivity compared to other oxazole derivatives .
Properties
IUPAC Name |
2-methyl-4-phenyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-11-10(7-12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTSBVMVXJRFBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066641 | |
Record name | Oxazole, 2-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-90-2 | |
Record name | 2-Methyl-4-phenyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20662-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazole, 2-methyl-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 2-methyl-4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxazole, 2-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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